![molecular formula C17H23N3O3 B3041398 tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate CAS No. 287395-90-8](/img/structure/B3041398.png)
tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23N3O2 . It has a molecular weight of 301.39 . It is a solid substance and is used in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves the use of raw materials such as 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE, 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde, N-BOC-piperidine-4-carboxylic acid, and Di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to a piperidine ring via an ether linkage. The piperidine ring is further attached to a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3 . The pKa value is predicted to be 11.83±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound serves as an intermediate in synthesizing biologically active compounds, such as crizotinib, and its structure has been confirmed through MS and 1H NMR spectrum studies (Kong et al., 2016).
- It is also a crucial intermediate for small molecule anticancer drugs, with its synthesis involving nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).
Role in Drug Development
- The compound is used in the asymmetric synthesis of nociceptin antagonists, which are important in developing new pharmacological agents (Jona et al., 2009).
- Its derivatives are involved in the formation of compounds with potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Chemical Properties and Reactions
- Studies on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, reveal insights into the chemical reactions and yields in synthesizing similar compounds (Wang et al., 2015).
- Research into the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles explores the reaction dynamics and structural characteristics of related compounds (Moskalenko & Boev, 2014).
Applications in Sensing and Detection
- Imidazole-based derivatives of the compound have been used as luminescent sensors for the reversible detection of cyanide and mercury ions, demonstrating its potential in chemical sensing technologies (Emandi et al., 2018).
Safety and Hazards
The safety information for “tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the broad range of biological activities of imidazole-containing compounds, the effects could be diverse depending on the specific targets and biological context .
Biochemische Analyse
Biochemical Properties
tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzimidazole ring in the compound can bind to enzyme active sites, potentially inhibiting or modulating their activity. This interaction is particularly significant in the context of enzymes involved in DNA replication and repair, where the compound can act as an inhibitor .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication. This inhibition can lead to the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. The compound can influence metabolic flux, altering the levels of various metabolites. For instance, it can increase the levels of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound is known to accumulate in the nucleus, where it can exert its effects on DNA and associated proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nuclear compartment. In the nucleus, the compound can interact with DNA and nuclear proteins, influencing various nuclear processes, including transcription and DNA repair .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3H-benzimidazol-5-yloxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)22-13-4-5-14-15(10-13)19-11-18-14/h4-5,10-12H,6-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRZPXZIRWTDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B3041315.png)

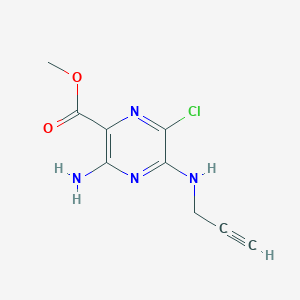
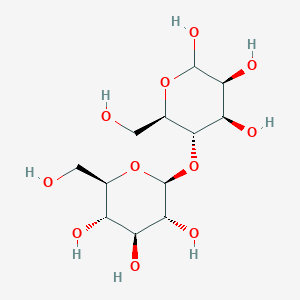
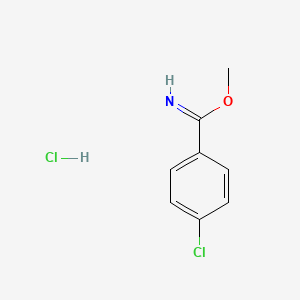


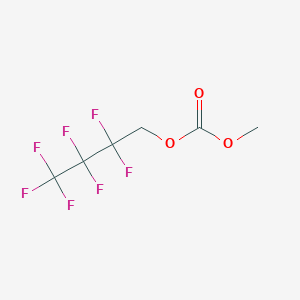
![2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B3041326.png)
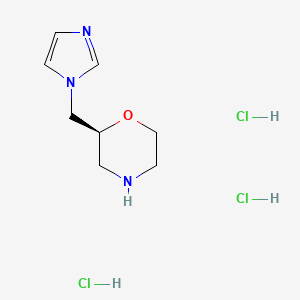
![2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one](/img/structure/B3041328.png)
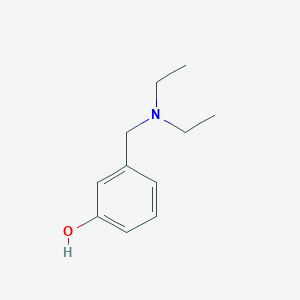
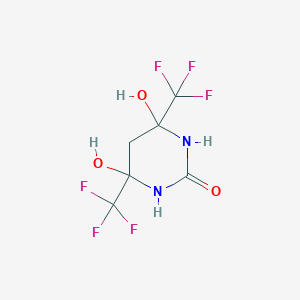
![1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride](/img/structure/B3041336.png)